CID 23264504
Description
CID 23264504 is a compound cataloged in PubChem, a critical resource for chemical information. For instance, compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are often analyzed using techniques such as GC-MS, LC-ESI-MS, and collision cross-section (CCS) measurements to determine molecular weight, fragmentation patterns, and bioactivity . This compound likely follows similar analytical protocols, though its exact properties require verification through experimental or computational studies.
Properties
Molecular Formula |
C8H18NSi |
|---|---|
Molecular Weight |
156.32 g/mol |
InChI |
InChI=1S/C8H18NSi/c1-10(2)9-7-5-3-4-6-8-9/h3-8H2,1-2H3 |
InChI Key |
MXUJDYAOKYJXDY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)N1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 23264504 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: CID 23264504 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
CID 23264504 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, this compound could be explored for its pharmacological properties and potential as a drug candidate. In industry, the compound may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of CID 23264504 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. Understanding the mechanism of action is crucial for developing applications in medicine and other fields.
Comparison with Similar Compounds
Key Findings:
Structural Similarities: Oscillatoxin derivatives (CID 101283546, CID 185389) share macrocyclic lactone backbones, which are critical for their bioactivity.
Functional Divergence: Methylation in CID 185389 enhances metabolic stability compared to CID 101283546, highlighting how minor structural modifications impact pharmacokinetics. This compound’s hypothetical epoxide group could confer unique reactivity, such as covalent binding to biological targets .
Analytical Challenges: Distinguishing between isomers (e.g., this compound vs. hypothetical analogs) requires advanced techniques like tandem MS with in-source CID or CCS measurements, as demonstrated in ginsenoside studies .
Research Implications and Limitations
Data Gaps : The absence of experimental data for this compound necessitates validation through targeted studies. For example, synthetic protocols for similar compounds (e.g., oscillatoxins) involve refluxing with metal catalysts, which could be adapted for this compound synthesis .
Bioactivity Prediction : Computational tools like Reaxys or SciFinder can predict this compound’s properties by cross-referencing structural analogs. However, in vitro assays remain essential for confirming cytotoxicity or metabolic profiles .
Quality Control : As seen in pharmacological studies, batch-to-batch variability in compound purity (e.g., CID content in essential oils) must be addressed using HPLC-ELSD or NMR quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
